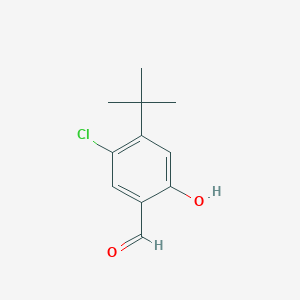

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a heterocyclic organic compound . It is also known by its IUPAC name, 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde . It has a molecular weight of 212.672720 g/mol and a molecular formula of C11H13ClO2 .

Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde consists of a benzene ring substituted with a tert-butyl group, a chlorine atom, and a hydroxybenzaldehyde group .Physical And Chemical Properties Analysis

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde has an estimated melting point of 46.81°C, an estimated boiling point of 236.65°C, and an estimated density of 0.9688 . Its refractive index is estimated to be 1.5115 .Applications De Recherche Scientifique

Chemical Synthesis

“4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde” is used in the synthesis of various organic ligands . It is a key ingredient in the production of compounds such as “5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone (THTB)” and "4-tert-butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol" .

Pharmaceutical Applications

This compound is a crucial pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These drugs are antidepressants that work by inhibiting the uptake of serotonin (5-HT) .

Synthesis of Benzohydrols

“4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde” is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) . These are intermediates in preparations of nefopam, which is an analgesic, muscle relaxant, or antidepressant .

Ketoreductase-assisted Synthesis

Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .

Synthesis of Schiff Base Appended Porphyrine

It participates in the synthesis of Schiff base appended porphyrazine . Porphyrines are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−).

De-tert-butylation

The resultant product (Va) was further converted into 5-p-tolyl imino-1,2,4-triazolidine-3-thione (VIa) by refluxing with 30% sulphuric acid underwent de-t-butylation .

Safety and Hazards

Propriétés

IUPAC Name |

4-tert-butyl-5-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVUNJCAVCOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)